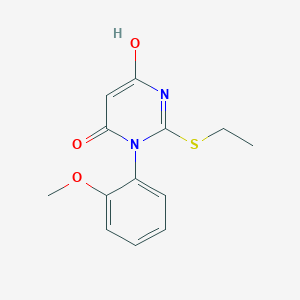![molecular formula C18H22N2O2 B5978617 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5978617.png)
5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as MPMP, is a chemical compound with potential applications in scientific research. It is a derivative of the opioid receptor antagonist naloxone, and has been shown to have high affinity for the mu-opioid receptor. In
Mécanisme D'action
5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol acts as a selective antagonist at the mu-opioid receptor, blocking the binding of endogenous opioids such as endorphins and enkephalins. This results in a decrease in the activity of the mu-opioid receptor, leading to a reduction in pain perception and reward-seeking behavior.
Biochemical and Physiological Effects:
5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception in animal models, and to inhibit the development of tolerance to opioids. 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has also been shown to reduce the reinforcing effects of opioids, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptor function. However, one limitation is that 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is not selective for the mu-opioid receptor, and can also bind to other opioid receptors such as the delta-opioid receptor. This can make it difficult to interpret the results of experiments using 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol.
Orientations Futures
There are a number of potential future directions for research on 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of new drugs based on the structure of 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, which could have improved selectivity and efficacy. Another area of interest is the use of 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in combination with other drugs, to investigate the interactions between different opioid receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, and its potential applications in the treatment of pain and addiction.
Méthodes De Synthèse
The synthesis of 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves several steps, starting with the reaction of 2-(3-pyridinyl)-1-piperidinylmethanol with 5-methoxy-2-nitrophenol in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol.
Applications De Recherche Scientifique
5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to have potential applications in scientific research, particularly in the study of opioid receptor function. It has been used as a tool to investigate the role of mu-opioid receptors in various physiological processes, including pain perception, reward, and addiction. 5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has also been used in the development of new drugs for pain management and addiction treatment.
Propriétés
IUPAC Name |
5-methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-16-8-7-15(18(21)11-16)13-20-10-3-2-6-17(20)14-5-4-9-19-12-14/h4-5,7-9,11-12,17,21H,2-3,6,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBGMIYYOICRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCCCC2C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-[(4,6-dimethyl-1,3-phenylene)bis(sulfonylimino)]dibenzoic acid](/img/structure/B5978549.png)
![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5978556.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5978560.png)
![4-(4-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5978566.png)
![2-[(3-bromobenzyl)thio]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B5978567.png)
![2-(1-oxidoisonicotinoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5978574.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]methanol](/img/structure/B5978578.png)
![5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5978587.png)
hydrazone](/img/structure/B5978592.png)
![3-{3-[3-(2-naphthoyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5978601.png)
![1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5978607.png)
![N-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B5978619.png)
![3-benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-4-one](/img/structure/B5978630.png)
